REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4](O)[CH:5]=[CH:6][C:7]=1[Cl:8].[CH3:10][O:11][CH2:12]Cl.CCN(C(C)C)C(C)C.[O:23]=C1C2C=CC=CC=2OC=C1>C(Cl)Cl>[Cl:8][C:7]1[CH:6]=[CH:5][CH:4]=[C:3]([O:23][CH2:12][O:11][CH3:10])[C:2]=1[F:1]
|
Name
|
|
Quantity
|
51.3 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=CC1Cl)O
|
Name
|
|
Quantity
|
700 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
35.3 mL
|
Type
|
reactant
|
Smiles
|
COCCl
|
Name
|
|
Quantity
|
61 mL
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=C1C=COC2=C1C=CC=C2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=C1C=COC2=C1C=CC=C2
|
Name
|
( 100 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reactor was equipped with a thermocouple and an addition funnel
|
Type
|
CUSTOM
|
Details
|
did not exceed 10° C
|
Type
|
WAIT
|
Details
|
to stand overnight
|
Duration
|
8 (± 8) h
|
Type
|
WASH
|
Details
|
The solution was washed with 900 mL of 1N HCl
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer extracted three times with Et2O
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Combined extracts were dried with Mg2SO4
|
Type
|
DISTILLATION
|
Details
|
distilled in vacuo 78-81° C.
|
Type
|
CUSTOM
|
Details
|
to afford 62.5 g (93.7%) of a clear, colorless liquid
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
ClC1=C(C(=CC=C1)OCOC)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |